

2-Amino-5-chloro-3-methoxypyrazine chemical properties

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Compound of Interest

Compound Name:	2-Amino-5-chloro-3-methoxypyrazine
Cat. No.:	B113136

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An In-depth Technical Guide to **2-Amino-5-chloro-3-methoxypyrazine** for Advanced Chemical Synthesis

Abstract

This technical guide provides an in-depth analysis of **2-Amino-5-chloro-3-methoxypyrazine** (CAS No. 874-31-7), a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The pyrazine scaffold is a privileged motif in numerous FDA-approved drugs, and this particular derivative offers a strategic combination of reactive sites for building molecular complexity.^[1] This document moves beyond a simple datasheet to offer a field-proven perspective on the compound's physicochemical properties, spectroscopic signature, synthesis, and, most critically, its reactivity and application in modern cross-coupling methodologies. We will explore the causality behind experimental choices, providing robust protocols and mechanistic insights to empower scientists in their research endeavors.

Core Compound Characteristics

2-Amino-5-chloro-3-methoxypyrazine is a trifunctionalized heterocycle. The strategic placement of an amino, a chloro, and a methoxy group on the electron-deficient pyrazine core makes it a highly valuable and versatile intermediate in organic synthesis.^[1] The chloro and methoxy groups, in particular, play significant roles in modulating the electronic properties of the ring and influencing intermolecular interactions in drug-target binding.^{[2][3]}

Physicochemical and Safety Data

A comprehensive understanding of the compound's physical properties is the foundation of successful experimental design, influencing everything from solvent selection to purification strategy. The key properties are summarized below.

Property	Value	Source
IUPAC Name	5-chloro-3-methoxypyrazin-2-amine	PubChem[4]
CAS Number	874-31-7	PubChem[4]
Molecular Formula	C ₅ H ₆ ClN ₃ O	PubChem[4][5]
Molecular Weight	159.57 g/mol	PubChem[4]
Appearance	White to off-white solid/powder	National Analytical Corp.[6], CymitQuimica[5]
Solubility	Insoluble in water	National Analytical Corp.[6]
XLogP3	0.7	PubChem[4]
Purity	≥97-98% (Typical)	CymitQuimica[5], National Analytical Corp.[6]

Safety and Handling: The compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is stable under recommended storage conditions (2-8°C, sealed, dry, and dark).[6][7]

- GHS Hazard Statements:[4][7]
 - H302: Harmful if swallowed
 - H315: Causes skin irritation
 - H319: Causes serious eye irritation
 - H335: May cause respiratory irritation

Spectroscopic Profile

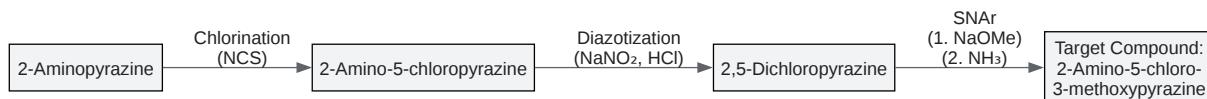
Structural confirmation and purity assessment are typically achieved through a combination of spectroscopic methods. While specific spectra should be run on each batch, the expected profile is as follows:

Technique	Expected Features
¹ H NMR	Signals corresponding to the single aromatic proton, the methoxy group protons, and the amine protons.
¹³ C NMR	Resonances for the five unique carbon atoms in the molecule.
Mass Spec (MS)	A molecular ion peak [M] ⁺ corresponding to the calculated molecular weight (159.02 for ³⁵ Cl isotope). ^[4]
Infrared (IR)	Characteristic stretches for N-H (amine), C-O (ether), C=N, and C-Cl bonds.

Authoritative spectral data can be sourced from vendors and chemical databases for comparison.^{[8][9]}

Synthesis Pathway and Protocol

The most common and logical synthetic approach to **2-Amino-5-chloro-3-methoxypyrazine** begins with a more readily available precursor, 2-aminopyrazine, and proceeds through a dichlorinated intermediate. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.



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Caption: Synthetic workflow from 2-aminopyrazine to the target compound.

Detailed Synthesis Protocol: From 2,5-Dichloropyrazine

This protocol focuses on the final two steps: the selective methylation followed by amination of 2,5-dichloropyrazine. The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution (SNAr).[\[1\]](#)

Step 1: Synthesis of 2-chloro-5-methoxypyrazine

- **Vessel Preparation:** To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,5-dichloropyrazine (1.0 eq).
- **Solvent and Reagent:** Add anhydrous methanol (MeOH) as the solvent. Cool the mixture to 0-5°C in an ice bath.
- **Base Addition:** Slowly add a solution of sodium methoxide (NaOMe) in MeOH (typically 25-30 wt%, 1.0-1.1 eq) dropwise, ensuring the internal temperature does not exceed 10°C.
 - **Causality:** The use of one equivalent of the nucleophile at a controlled temperature favors mono-substitution over di-substitution. The more electron-withdrawing chloro group activates the ring, making it susceptible to nucleophilic attack.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
- **Workup:** Once the starting material is consumed, quench the reaction by carefully adding water. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-5-methoxypyrazine.

Step 2: Synthesis of 2-Amino-5-chloro-3-methoxypyrazine

Note: The order of methylation and amination can be reversed. This protocol describes the amination of the methoxylated intermediate.

- **Reaction Setup:** In a sealed pressure vessel, dissolve the crude 2-chloro-5-methoxypyrazine (1.0 eq) from the previous step in a suitable solvent like 1,4-dioxane or isopropanol.

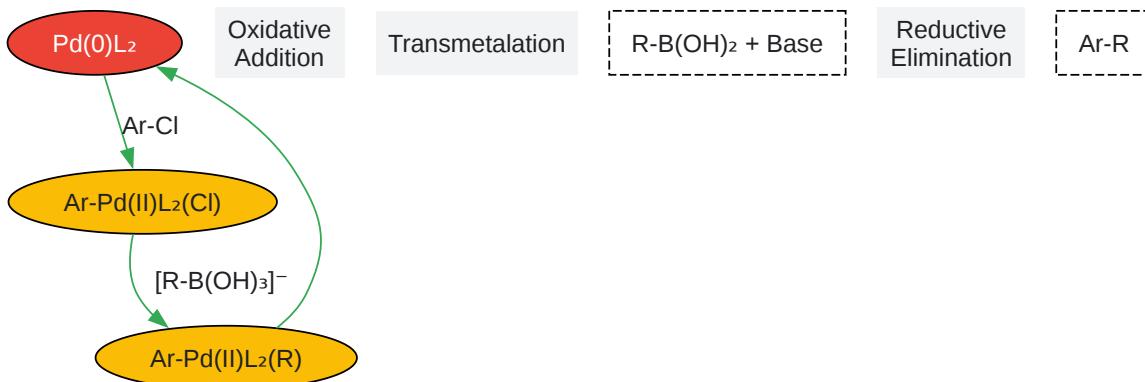
- Nucleophile Addition: Add an aqueous solution of ammonia (NH₄OH, excess, e.g., 5-10 eq).
 - Causality: A sealed vessel and elevated temperature are required to drive the SNAr reaction with ammonia, which is a weaker nucleophile than methoxide. An excess of ammonia is used to ensure the reaction goes to completion.
- Heating: Seal the vessel and heat to 80-100°C for 12-24 hours. Monitor the internal pressure and reaction progress.
- Workup and Purification: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent. Dry the organic layer and concentrate. The resulting solid crude product is then purified, typically by column chromatography (silica gel) or recrystallization, to yield pure **2-Amino-5-chloro-3-methoxypyrazine**.

Chemical Reactivity and Applications in Drug Discovery

The true utility of **2-Amino-5-chloro-3-methoxypyrazine** lies in its capacity for selective, late-stage functionalization, primarily via palladium-catalyzed cross-coupling reactions at the C5-chloro position. This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).[\[10\]](#)

Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a robust method for forming C-C bonds, enabling the attachment of various aryl or heteroaryl groups to the pyrazine core.[\[10\]](#) This is invaluable for developing molecules like kinase inhibitors, where such moieties can interact with specific pockets in the target protein.[\[10\]](#)



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

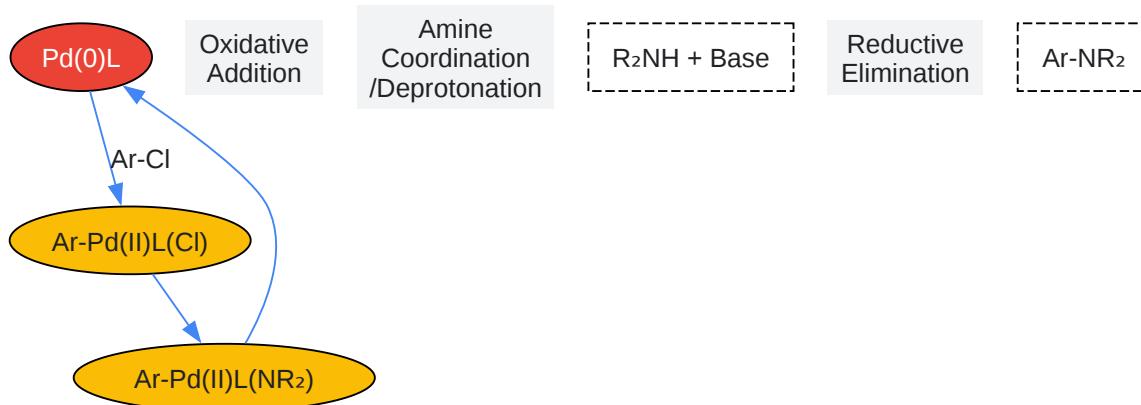
Experimental Protocol: General Procedure for Suzuki Coupling

- **Inert Atmosphere:** To a dry reaction vessel, add **2-Amino-5-chloro-3-methoxypyrazine** (1.0 eq), the desired aryl- or heteroarylboronic acid (1.1-1.5 eq), and a suitable base such as K_2CO_3 or Cs_2CO_3 (2.0-3.0 eq).
- **Catalyst System:** Add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%) or a combination of a palladium source (e.g., $\text{Pd}(\text{OAc})_2$) and a phosphine ligand.
 - **Trustworthiness:** The system must be purged and maintained under an inert atmosphere (Nitrogen or Argon) as the $\text{Pd}(0)$ active species is oxygen-sensitive.
- **Solvent:** Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.
- **Reaction:** Heat the mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC/LC-MS).

- Workup: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

For C-N bond formation, the Buchwald-Hartwig amination is the premier method.[11] It allows for the coupling of the C5-chloro position with a vast array of primary and secondary amines, providing access to a different chemical space than Suzuki coupling.[12][13]



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Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

- Inert Atmosphere: To a dry, oven-baked flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 eq).[14]

- Expertise: The choice of ligand is critical and depends on the steric and electronic properties of the amine coupling partner. Bulky, electron-rich phosphine ligands are often required for coupling aryl chlorides.[14]
- Reagents: Add **2-Amino-5-chloro-3-methoxypyrazine** (1.0 eq) and the desired amine (1.1-1.3 eq).
- Solvent: Add anhydrous, degassed toluene or dioxane.
- Reaction: Heat the mixture, typically between 80-120°C, under an inert atmosphere until completion.
- Workup: Cool the reaction to room temperature, quench carefully with water or saturated ammonium chloride, and extract with an organic solvent. The product is isolated and purified via standard methods.

Conclusion

2-Amino-5-chloro-3-methoxypyrazine is more than a simple chemical intermediate; it is an enabling tool for modern medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it a reliable substrate for constructing complex molecular architectures. The true power of this building block is realized through its application in robust and versatile cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. By understanding the mechanistic principles and applying the protocols detailed in this guide, researchers can effectively leverage this compound to accelerate the discovery and development of novel therapeutics.

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